Euphorbiasteroid

Vue d'ensemble

Description

L'Euphobiastéroïde est un diterpène de type lathyrane dérivé des graines d'Euphorbia lathyris L. Ce composé a suscité un intérêt considérable en raison de ses diverses propriétés pharmacologiques, notamment ses activités antitumorale, antiobésité et antivirale . L'Euphobiastéroïde est connu pour sa capacité à inhiber l'activité de la tyrosinase et à améliorer la phosphorylation de la protéine kinase activée par l'AMP (AMPK), ce qui en fait un candidat prometteur pour diverses applications thérapeutiques .

Mécanisme D'action

Euphorbiasteroid, also known as Euphobiasteroid, is a tricyclic terpenoid found in Euphorbia lathyris L. It has gained attention for its potential pharmacological effects, including anti-tumor and anti-obesity activities . This article aims to provide a comprehensive overview of the mechanism of action of this compound.

Target of Action

This compound primarily targets the EGFR and Wnt/β-catenin signaling pathways, which play a prominent role in tumor progression in various human cancers, including non-small-cell lung carcinoma (NSCLC) . Additionally, it has been suggested that CCNA2, TOP2A, CCNB1, CDC20, and RRM2 may be key targets of this compound in the treatment of NSCLC .

Mode of Action

This compound interacts with its targets, leading to a series of changes in the cell. It has been shown to induce preferential cytotoxicity toward A549 (wildtype EGFR-expressing) cells over PC-9 (mutant EGFR-expressing) cells . This compound suppresses the expression of EGFR, Wnt3a, β-catenin, and FZD-1, and the reduction in β-catenin levels is found to be mediated through the activation of GSK-3β .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to abrogate EGFR and Wnt/β-catenin pathways . Differentially expressed genes were involved in cell cycle, pyrimidine metabolism, p53 signaling pathway, and other pathways .

Pharmacokinetics

The metabolic pathways of this compound were clarified, mainly including hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to induce both apoptosis and autophagy in human hepatocellular carcinoma (HCC) cells . In NSCLC cells, this compound reduced the phosphorylation of GSK-3β S9 with a parallel increase in β-TrCP and phosphorylation of GSK-3β Y216 .

Analyse Biochimique

Biochemical Properties

Euphorbiasteroid interacts with various enzymes, proteins, and other biomolecules. The metabolic pathways of this compound were clarified, mainly including hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation .

Cellular Effects

This compound has been found to induce both apoptosis and autophagy in hepatocellular carcinoma (HCC) cells . It suppresses the constitutive as well as the inducible activation of a signal transducer and activator of transcription 3 (STAT3) protein expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It promotes the expression of SHP-1 protein and the production of reactive oxidative stress (ROS) . The knockdown of SHP-1 by siRNA transfection reversed the effects of this compound, which have inductive effects related to apoptosis and autophagy .

Metabolic Pathways

This compound is involved in various metabolic pathways. A total of 31 metabolites were identified in rats . The metabolic pathways of this compound were clarified, mainly including hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'Euphobiastéroïde peut être synthétisé par une série de réactions chimiques impliquant l'extraction des graines d'Euphorbia lathyris L. Les principales étapes comprennent :

Extraction : Les graines sont soumises à une extraction par solvant à l'aide de solvants organiques tels que le méthanol ou l'éthanol.

Purification : L'extrait brut est purifié à l'aide de techniques chromatographiques telles que la chromatographie sur colonne ou la chromatographie liquide haute performance (HPLC).

Isolement : L'Euphobiastéroïde est isolé de l'extrait purifié par cristallisation ou par d'autres méthodes appropriées.

Méthodes de production industrielle : La production industrielle de l'Euphobiastéroïde implique des processus d'extraction et de purification à grande échelle. Les graines d'Euphorbia lathyris L. sont récoltées et traitées à l'aide de solvants de qualité industrielle et de systèmes chromatographiques pour garantir un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

Types de réactions : L'Euphobiastéroïde subit diverses réactions chimiques, notamment :

Hydroxylation : Introduction de groupes hydroxyle dans la molécule.

Hydrolyse : Dégradation du composé en unités plus petites par l'ajout d'eau.

Oxygénation : Ajout d'atomes d'oxygène à la molécule.

Sulfonation : Introduction de groupes acide sulfonique.

Glycosylation : Fixation de fragments glucidiques à la molécule.

Réactifs et conditions courants :

Hydroxylation : Catalysée par des enzymes ou des oxydants chimiques.

Hydrolyse : Généralement réalisée en milieu acide ou basique.

Oxygénation : Implique l'utilisation d'agents oxydants comme le peroxyde d'hydrogène.

Sulfonation : Utilise des dérivés d'acide sulfonique.

Glycosylation : Nécessite des donneurs de glycosyle et des catalyseurs.

Principaux produits formés :

- 20-Hydroxy Euphobiastéroïde

- Epoxylathyrol

- 15-Désacétyl Euphobiastéroïde

4. Applications de la recherche scientifique

- Chimie : Utilisé comme composé modèle pour l'étude de la synthèse et des réactions des diterpènes.

- Biologie : Étudié pour son rôle dans la différenciation cellulaire et la régulation métabolique.

- Médecine : Exploré pour ses propriétés anticancéreuses, antiobésité et antivirales. Il a montré une cytotoxicité significative contre diverses lignées cellulaires humaines, notamment le cancer du poumon et le carcinome hépatocellulaire .

- Industrie : Applications potentielles dans le développement de produits pharmaceutiques et nutraceutiques .

5. Mécanisme d'action

L'Euphobiastéroïde exerce ses effets par l'intermédiaire de multiples cibles et voies moléculaires :

- Voie de la protéine kinase activée par l'AMP (AMPK) : Améliore la phosphorylation de l'AMPK, conduisant à une réduction de l'accumulation de triglycérides et à l'inhibition de la différenciation des adipocytes .

- Inhibition de la tyrosinase : Inhibe l'activité de la tyrosinase, une enzyme impliquée dans la synthèse de la mélanine .

- Induction de l'apoptose : Favorise l'apoptose dans les cellules cancéreuses par l'activation de la voie de signalisation Bcl-2/Bax .

Applications De Recherche Scientifique

- Chemistry: Used as a model compound for studying diterpene synthesis and reactions.

- Biology: Investigated for its role in cellular differentiation and metabolic regulation.

- Medicine: Explored for its anti-cancer, anti-obesity, and anti-viral properties. It has shown significant cytotoxicity against various human cell lines, including lung cancer and hepatocellular carcinoma .

- Industry: Potential applications in the development of pharmaceuticals and nutraceuticals .

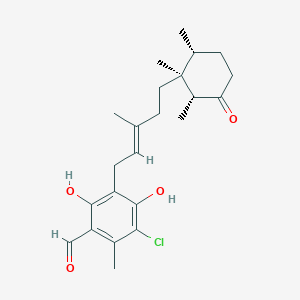

Comparaison Avec Des Composés Similaires

L'Euphobiastéroïde est unique parmi les diterpènes en raison de ses caractéristiques structurelles et de ses activités pharmacologiques spécifiques. Les composés similaires comprennent :

- 20-Hydroxyecdysone : Une ecdystéroïde largement étudiée possédant une activité d'hormone de mue chez les insectes .

- Triterpénoïdes d'espèces d'Euphorbia : Ces composés présentent diverses propriétés pharmacologiques, notamment des activités anti-inflammatoires et anticancéreuses .

L'Euphobiastéroïde se distingue par ses puissants effets anticancéreux et antiobésité, ce qui en fait un composé précieux pour la recherche et le développement futurs .

Propriétés

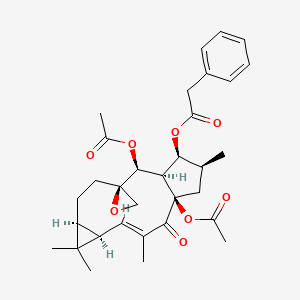

IUPAC Name |

[(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGDWRYYHQOQOJ-XXMLZKCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@@H]([C@@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

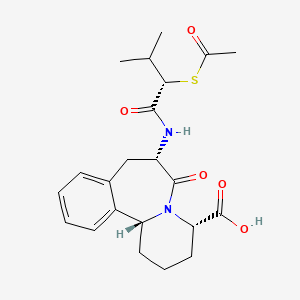

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)